An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-naphthoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Amino-1-naphthoic acid, a naphthalene derivative characterized by the presence of both an amino and a carboxylic acid functional group, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural scaffold provides a versatile platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and as functional materials. This guide offers a comprehensive exploration of the core physicochemical properties of 2-Amino-1-naphthoic acid, providing researchers and drug development professionals with the essential data and methodologies required for its effective utilization. By delving into its structural and chemical characteristics, solubility, spectral properties, and stability, this document aims to serve as an authoritative resource, underpinning future innovation and application.
Section 1: Core Molecular and Physical Characteristics
2-Amino-1-naphthoic acid (CAS RN: 79979-69-4) is a solid, crystalline compound, typically appearing as a yellow to brown solid[1]. A thorough understanding of its fundamental molecular and physical properties is paramount for its application in any research or development endeavor.
Molecular Structure and Properties
The foundational attributes of 2-Amino-1-naphthoic acid are summarized in the table below. These parameters are critical for a range of applications, from reaction stoichiometry calculations to the interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.20 g/mol | [2] |
| CAS Number | 79979-69-4 | [1][2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |
| InChI Key | CXOWHCCVISNMIX-UHFFFAOYSA-N | [1][2] |
Physical Properties
The physical state and thermal properties of a compound are crucial for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid, Yellow to Brown | [1] |
| Melting Point | 126 °C (in ethanol/water) | [4][5] |
| Boiling Point (Predicted) | 420.7 ± 28.0 °C | [4] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [4] |
Expert Insight: The observed melting point of 126 °C provides a key purity indicator. Any significant deviation from this value may suggest the presence of impurities or a different isomeric form. The predicted boiling point, while useful for estimation, should be treated with caution as decomposition may occur at such elevated temperatures.
Section 2: Solubility Profile and Acidity
The solubility and acidity of 2-Amino-1-naphthoic acid are critical determinants of its behavior in biological systems and its suitability for various reaction media.
Solubility
Experimental Protocol: Determining Aqueous and Organic Solubility
A robust understanding of solubility is best achieved through empirical determination. The following protocol outlines a standard method for quantifying the solubility of 2-Amino-1-naphthoic acid.
Objective: To determine the solubility of 2-Amino-1-naphthoic acid in water and a selection of common organic solvents (e.g., ethanol, methanol, DMSO, acetone) at a controlled temperature.
Methodology:
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Preparation of Saturated Solutions:
-
Add an excess amount of 2-Amino-1-naphthoic acid to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Measure the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution has reached its true saturation point. Centrifugation provides a clean separation of the solid and liquid phases, which is critical for accurate quantification. The use of a calibrated analytical method ensures the reliability of the concentration measurement.
Caption: Workflow for experimental solubility determination.
Acidity (pKa)
Section 3: Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds. Although specific experimental spectra for 2-Amino-1-naphthoic acid are not widely published, this section outlines the expected spectral characteristics and provides protocols for their acquisition.
UV-Visible (UV-Vis) Spectroscopy
The naphthalene ring system is a strong chromophore, and 2-Amino-1-naphthoic acid is expected to exhibit distinct absorption bands in the UV-Vis region. For the related compound 2-naphthoic acid, absorption maxima have been reported at 236 nm, 280 nm, and 334 nm in an acidic mobile phase[6]. The presence of the amino group in 2-Amino-1-naphthoic acid is likely to cause a bathochromic (red) shift in these absorption bands.
Experimental Protocol: UV-Vis Spectral Analysis
Objective: To obtain the UV-Vis absorption spectrum of 2-Amino-1-naphthoic acid.
Methodology:
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Sample Preparation: Prepare a dilute solution of 2-Amino-1-naphthoic acid in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank to zero the instrument.
-
Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Causality Behind Experimental Choices: The use of a UV-transparent solvent is essential to avoid interference with the sample's absorption. A dual-beam spectrophotometer corrects for any fluctuations in the light source, providing a more accurate spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-1-naphthoic acid is expected to show characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) groups.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3300-3500 (two bands for primary amine) |
| Bending | 1550-1650 | |
| Carboxylic Acid (O-H) | Stretching (broad) | 2500-3300 |
| Carboxylic Acid (C=O) | Stretching | 1680-1720 |
| Aromatic (C-H) | Stretching | >3000 |
| Aromatic (C=C) | Stretching | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the naphthalene ring, the carboxylic acid carbonyl carbon, and the carbons attached to the amino and carboxyl groups.
Section 4: Chemical Stability and Degradation
Understanding the stability of 2-Amino-1-naphthoic acid is crucial for its storage, formulation, and application. While specific stability studies on this compound are not extensively documented, general principles of chemical degradation can be applied.
Potential Degradation Pathways:
-
Oxidation: The amino group and the naphthalene ring are susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxidizing agents.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Photodegradation: Naphthalene derivatives are known to be sensitive to light, which can induce various photochemical reactions.
Experimental Protocol: Preliminary Stability Assessment
Objective: To assess the stability of 2-Amino-1-naphthoic acid under various stress conditions.
Methodology:
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Sample Preparation: Prepare solutions of 2-Amino-1-naphthoic acid in a suitable solvent.
-
Stress Conditions: Expose the solutions to a range of conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to UV and visible light.
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pH Stress: Acidic and basic conditions.
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to monitor for any decrease in the parent compound and the appearance of degradation products.
Caption: Conceptual overview of stability testing.
Section 5: Synthesis and Applications in Drug Development
The synthetic accessibility and structural features of 2-Amino-1-naphthoic acid make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Approaches
Relevance in Drug Discovery
Naphthoic acid derivatives have been explored as scaffolds for the development of various therapeutic agents. For example, derivatives of 2-naphthoic acid have been investigated as P2Y₁₄ receptor antagonists, which are potential targets for inflammatory and endocrine disorders[1][7]. The presence of the amino group on 2-Amino-1-naphthoic acid provides a key functional handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, thereby modulating the pharmacological properties of the resulting molecules. The development of novel 2-amino-1,4-naphthoquinone derivatives as potential anticancer agents highlights the utility of the aminonaphthalene scaffold in medicinal chemistry[8][9][10].
Conclusion
2-Amino-1-naphthoic acid is a compound with significant potential, underpinned by its distinct physicochemical properties. This guide has provided a foundational understanding of its molecular and physical characteristics, solubility, acidity, and spectral profile. While some experimental data remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to obtain this critical information. As a versatile building block, 2-Amino-1-naphthoic acid is poised for further exploration in the synthesis of novel compounds for drug discovery and materials science. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of this promising molecule from the laboratory to impactful applications.
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